molecular formula C17H16N6O B2380807 2-(1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}piperidin-3-yl)-1,3-benzoxazole CAS No. 2329530-56-3

2-(1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}piperidin-3-yl)-1,3-benzoxazole

Cat. No.: B2380807
CAS No.: 2329530-56-3
M. Wt: 320.356
InChI Key: OMIUHVKIXNJJDY-UHFFFAOYSA-N
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Description

2-(1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}piperidin-3-yl)-1,3-benzoxazole is a complex heterocyclic compound that features a unique fusion of triazole, pyridazine, piperidine, and benzoxazole rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural complexity, which allows for diverse chemical interactions.

Preparation Methods

The synthesis of 2-(1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}piperidin-3-yl)-1,3-benzoxazole typically involves multi-step reactions starting from readily available precursors. The synthetic route often includes the formation of the triazole and pyridazine rings, followed by their fusion with the piperidine and benzoxazole moieties. Common reagents used in these reactions include hydrazine derivatives, aldehydes, and various catalysts to facilitate ring closure and fusion reactions. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

2-(1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}piperidin-3-yl)-1,3-benzoxazole has several scientific research applications:

Mechanism of Action

The mechanism by which 2-(1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}piperidin-3-yl)-1,3-benzoxazole exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can act as an inhibitor or modulator. The pathways involved often include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signaling pathways. The exact mechanism can vary depending on the specific biological context and the target involved .

Comparison with Similar Compounds

Similar compounds to 2-(1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}piperidin-3-yl)-1,3-benzoxazole include other triazole and pyridazine derivatives, such as:

Properties

IUPAC Name

2-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-3-yl]-1,3-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N6O/c1-2-6-14-13(5-1)19-17(24-14)12-4-3-9-22(10-12)16-8-7-15-20-18-11-23(15)21-16/h1-2,5-8,11-12H,3-4,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMIUHVKIXNJJDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NN3C=NN=C3C=C2)C4=NC5=CC=CC=C5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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